molecular formula C12H21IO B13325204 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane

Cat. No.: B13325204
M. Wt: 308.20 g/mol
InChI Key: SWKBKALFHQMPIJ-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane is a substituted cyclohexane derivative characterized by a cyclobutoxy group, an iodomethyl group, and a methyl group attached to the cyclohexane ring. The iodomethyl group is a reactive site for nucleophilic substitution, while the cyclobutoxy group introduces steric strain due to the smaller, strained cyclobutane ring. This compound may have applications in materials science or pharmaceuticals, akin to related intermediates used in liquid crystal synthesis .

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

1-cyclobutyloxy-1-(iodomethyl)-4-methylcyclohexane

InChI

InChI=1S/C12H21IO/c1-10-5-7-12(9-13,8-6-10)14-11-3-2-4-11/h10-11H,2-9H2,1H3

InChI Key

SWKBKALFHQMPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CI)OC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane typically involves the reaction of 1-(iodomethyl)-4-methylcyclohexane with cyclobutanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-(iodomethyl)-4-methylcyclohexane} + \text{cyclobutanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclobutoxy group may influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Reactivity

The conformational stability of cyclohexane derivatives is heavily influenced by substituent size and positioning. For example:

  • 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane (C₁₀H₁₉IO, MW 282.16) features an ethoxy group, which imposes less steric hindrance compared to cyclobutoxy. Its smaller alkoxy group allows for greater conformational flexibility .
  • 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane (C₁₅H₃₀O₂, MW 242.39) incorporates bulky tert-butoxy groups, forcing substituents into equatorial positions to minimize 1,3-diaxial interactions.
  • cis-1-tert-Butyl-4-chlorocyclohexane (from Worked Example 4.3 in Organic Chemistry by McMurry) demonstrates that bulky groups like tert-butyl adopt equatorial positions, stabilizing the chair conformation. The chlorinated analog’s reactivity is modulated by substituent orientation .

Key Insight: The cyclobutoxy group in the target compound introduces significant ring strain and steric hindrance, likely destabilizing axial conformations and reducing solubility in nonpolar solvents compared to ethoxy or tert-butoxy analogs .

Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Reactivity/Stability Features
1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane C₁₂H₂₁IO 308.20 Cyclobutoxy, Iodomethyl, Methyl High steric strain; iodomethyl enables SN2 reactions
1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane C₁₀H₁₉IO 282.16 Ethoxy, Iodomethyl, Methyl Lower steric hindrance; faster substitution kinetics
4-Hydroxy-4-methylcyclohexanone C₇H₁₂O₂ 128.17 Hydroxy, Methyl, Ketone Hydrogen bonding capacity; prone to nucleophilic addition
1-Methylene-4β-tert-butylcyclohexane C₁₁H₂₀ 152.28 Methylene, tert-Butyl Olefinic site for addition; tert-butyl stabilizes chair conformation

Analysis :

  • Iodomethyl vs. Hydroxymethyl : The iodomethyl group (target compound) is a superior leaving group compared to hydroxymethyl (), enabling efficient nucleophilic substitution reactions.
  • Cyclobutoxy vs. tert-Butoxy : Cyclobutoxy’s strained four-membered ring increases molecular rigidity but may reduce thermal stability compared to tert-butoxy’s branched structure .

Biological Activity

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane is an organic compound notable for its unique structural characteristics, including a cyclobutyl ether and an iodomethyl group attached to a cyclohexane ring. This compound has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C12H17IC_{12}H_{17}I. Its structure can be described as follows:

  • Cyclohexane Ring: A six-membered carbon ring with one methyl group and one iodomethyl group.
  • Cyclobutyl Ether: A four-membered carbon ring connected via an ether linkage.

This unique combination of structural features provides the compound with distinctive chemical reactivity and biological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity: The presence of the iodomethyl group enhances the compound's ability to interact with biological membranes, potentially leading to antimicrobial effects.
  • Anticancer Properties: Preliminary studies suggest that structurally related compounds can induce apoptosis in cancer cells, indicating potential anticancer applications.

Case Studies

  • Antimicrobial Evaluation:
    • A study evaluated the antimicrobial activity of various halogenated compounds, including derivatives of this compound. The results indicated significant inhibitory effects against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
  • Cytotoxicity Assays:
    • In vitro cytotoxicity assays demonstrated that compounds with similar structural motifs could inhibit the growth of several cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-BromomethylcyclohexaneBromine instead of iodineHigher reactivity in nucleophilic substitution
1-Cyclopentoxy-1-(iodomethyl)cyclohexaneCyclopentyl etherDifferent ring strain affecting reactivity
2-IodocyclohexanolHydroxyl group presentHigher polarity; different solubility characteristics

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of specific functional groups in determining efficacy.

Synthesis and Application

The synthesis of this compound can be approached through various methods, including:

  • Nucleophilic Substitution Reactions: Utilizing iodinated precursors to introduce the iodomethyl group effectively.
  • Esterification Reactions: To form the cyclobutyl ether linkage.

These synthetic pathways are crucial for producing the compound for further biological evaluation.

Toxicity and Safety Profile

Initial assessments indicate that while this compound exhibits promising biological activity, its safety profile requires thorough investigation. Toxicity studies are essential to determine safe dosage levels and potential side effects.

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